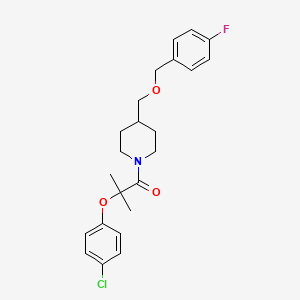
2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one is a sophisticated compound of significant interest across multiple scientific disciplines. Featuring a unique combination of chlorophenoxy and fluorobenzyl groups, this compound holds potential for numerous applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one typically involves a multi-step reaction process:
Formation of Intermediate Compounds: : This step includes the preparation of intermediate chlorophenoxy and fluorobenzyl derivatives through various reaction conditions including halogenation, nucleophilic substitution, and condensation reactions.
Coupling Reactions: : These intermediate compounds are then subjected to coupling reactions facilitated by catalysts such as palladium or copper, under an inert atmosphere, to form the desired complex molecule.
Purification: : The final product is often purified using techniques such as crystallization, column chromatography, or recrystallization to achieve the desired purity.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves scalable processes with optimized reaction conditions to ensure high yield and cost-effectiveness. Flow chemistry and continuous production techniques are often employed to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, which could involve reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions involving hydride donors like sodium borohydride can alter specific functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the halogenated positions of the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium, copper.
Major Products
The major products formed from these reactions depend on the reaction type:
Oxidation: : Formation of oxides or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Replacement of halogen groups with nucleophiles.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one finds applications in several research areas:
Chemistry: : Used in the development of new synthetic methodologies and as a reagent in organic synthesis.
Biology: : Investigated for its potential interactions with biological molecules and pathways.
Medicine: : Explored for pharmacological properties, including potential as a drug candidate for various conditions.
Industry: : Utilized in the synthesis of specialized materials and compounds for industrial applications.
Mecanismo De Acción
The compound’s mechanism of action is largely dependent on its interaction with molecular targets:
Molecular Targets: : It may interact with specific proteins, enzymes, or receptors in biological systems.
Pathways Involved: : Could influence pathways related to signal transduction, metabolic processes, or cellular communication.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one
2-(4-Chlorophenoxy)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one
Uniqueness
Compared to similar compounds, 2-(4-Chlorophenoxy)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-2-methylpropan-1-one is distinguished by its unique combination of functional groups, which may confer specific chemical reactivity, biological interactions, or physical properties.
And there you have it—a comprehensive rundown of this interesting compound. How does that measure up to what you were looking for?
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClFNO3/c1-23(2,29-21-9-5-19(24)6-10-21)22(27)26-13-11-18(12-14-26)16-28-15-17-3-7-20(25)8-4-17/h3-10,18H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDIJSNIWOYMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)COCC2=CC=C(C=C2)F)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
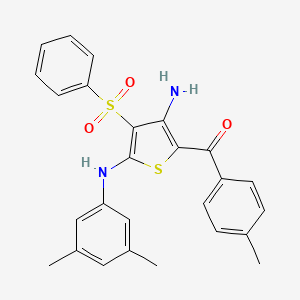
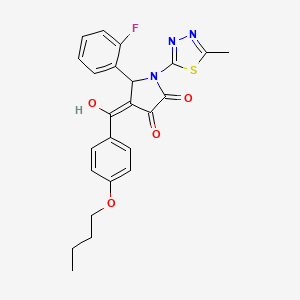
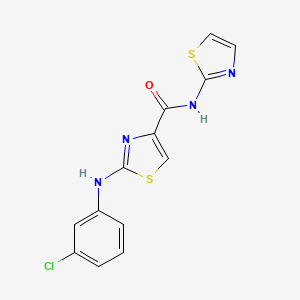
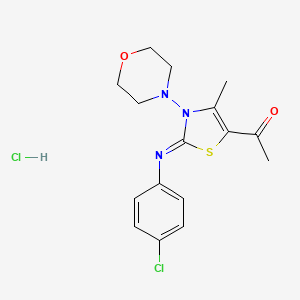
![2-(methylsulfanyl)-N-[(1H-pyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2964774.png)
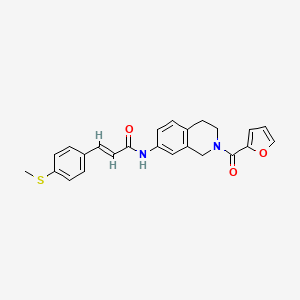
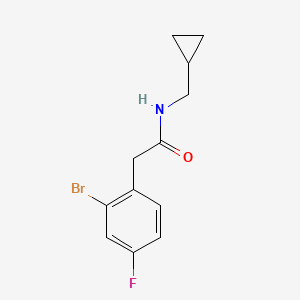
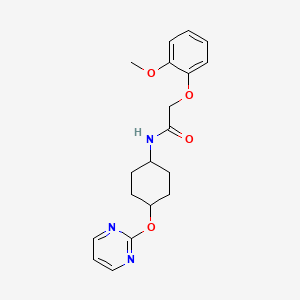
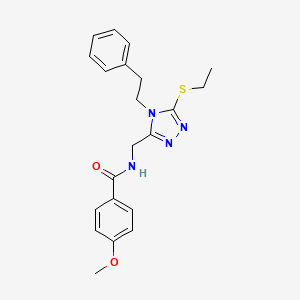
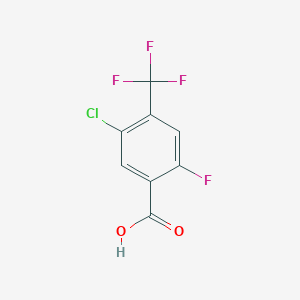
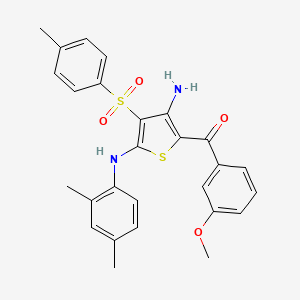
![N-[2-(4-Fluorophenyl)-1-(1-methylpyrazol-3-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2964787.png)
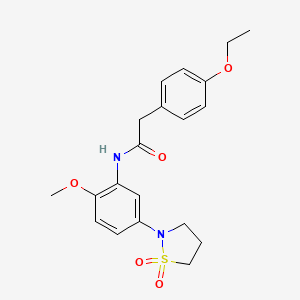
![(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide](/img/structure/B2964793.png)
